molecular formula C11H11Cl3N2O B2914255 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol CAS No. 30780-06-4

1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol

Cat. No.: B2914255
CAS No.: 30780-06-4
M. Wt: 293.57
InChI Key: CPMYYVNIXGXCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol is a novel chemical entity of interest in medicinal and organic chemistry research. This compound features a 1-methyl-1H-benzimidazole scaffold, a privileged structure in drug discovery known for its ability to interact with various biological targets . The molecular hybrid of this heterocycle with a 1,1,1-trichloropropanol unit creates a potential multifunctional intermediate for the synthesis of more complex molecules . Researchers can leverage this compound in developing new heterocyclic compounds, such as those explored by the Núcleo de Química de Heterociclos (NUQUIMHE), which has a extensive publication history in the field . The presence of the trichloromethyl group adjacent to a secondary alcohol suggests potential utility as a versatile building block in organic synthesis, possibly undergoing reactions such as nucleophilic substitution or serving as a precursor for other functional groups. The structural motif of a benzimidazole-linked propanol is also found in other research chemicals, indicating a recognized scaffold for biological evaluation . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for conducting any necessary safety testing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-3-(1-methylbenzimidazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O/c1-16-8-5-3-2-4-7(8)15-10(16)6-9(17)11(12,13)14/h2-5,9,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMYYVNIXGXCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-benzimidazole with trichloroacetaldehyde in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Including recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with cellular membranes: Affecting membrane integrity and function.

    Modulating signaling pathways: Influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs share the propan-2-ol backbone but differ in substituents and heterocyclic moieties:

Compound Name Key Structural Features Biological Activity/Application References
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol - Trichloromethyl group at C1
- 1-Methylbenzimidazole at C3
Potential antimicrobial/antifungal
Ornidazole (1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) - Chlorine at C1
- Nitroimidazole at C3
Antibacterial/antiprotozoal agent
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one - Trichloromethyl-oxadiazole at C3
- Ketone group replacing hydroxyl in propanol
Anticancer activity (in vitro studies)
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol - Amino and methyl groups at C2
- Benzimidazole at C3
Intermediate for pharmaceutical synthesis
Fluconazole analog (compound 11l) - Triazole and indole substituents
- Dichlorophenyl group
Antifungal (CYP51 inhibition)

Physicochemical Properties

Key properties of selected analogs compared to the target compound:

Compound Molecular Weight (g/mol) logP Boiling Point (°C) Water Solubility (mg/mL) Ref.
This compound 293.58 4.00 433.2 Low (predicted)
Ornidazole 219.63 0.38 N/A 1.2
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)oxadiazol-2-yl]propan-1-one 364.62 3.78 N/A Insoluble
1-[(1H-Benzimidazol-2-yl)amino]propan-2-ol 191.23 1.52 N/A Moderate

Notes:

  • The trichloromethyl group in the target compound enhances lipophilicity compared to Ornidazole’s nitroimidazole, which has higher polarity .

Biological Activity

1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol, with the molecular formula C11H11Cl3N2O, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 1-methyl-1H-benzimidazole with trichloroacetaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. Common solvents used include ethanol or methanol, and the reaction typically occurs at room temperature or slightly elevated temperatures. The resulting compound features a benzimidazole ring substituted with a trichloromethyl group and a hydroxyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Membrane Interaction : It can interact with cellular membranes, potentially affecting their integrity and function.
  • Signaling Pathway Modulation : The compound may influence various signaling pathways within cells, leading to altered cellular responses .

Study on Antifungal Activity

A study investigated the antifungal properties of this compound against Candida species. The results demonstrated that the compound significantly reduced fungal growth at concentrations as low as 50 µg/mL. The study concluded that this compound could be a potential candidate for developing antifungal treatments .

Research on Bacterial Resistance

Another research effort focused on the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential use in overcoming bacterial resistance .

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol, and how can reaction conditions be standardized?

The compound can be synthesized via condensation reactions involving benzimidazole derivatives and trichloroacetone intermediates. A common approach involves Claisen-Schmidt condensation under alkaline conditions:

  • Procedure : React 1-methyl-1H-benzimidazole-2-carbaldehyde with 1,1,1-trichloropropan-2-ol in ethanol/water (1:1 v/v) with 10% NaOH as a catalyst. Stir for 6–8 hours at room temperature, followed by crystallization from aqueous ethanol .
  • Microwave-Assisted Synthesis : For faster kinetics, microwave irradiation (e.g., 100–150 W, 10–15 minutes) can replace traditional heating, improving yield (75–85%) and reducing side products .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

X-ray crystallography is the gold standard for structural elucidation:

  • Data Collection : Use a Rigaku R-AXIS RAPID-S diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Typical unit cell parameters: triclinic system (space group P1), with a ≈ 9.42–10.65 Å, b ≈ 11.52–12.58 Å, and c ≈ 11.69–12.58 Å .
  • Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically. For robust results, employ the Olex2 interface with SHELX .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Multi-Technique Validation : Cross-validate using IR (amide I/II bands), 13C^{13}\text{C} NMR (carbonyl signals at ~170–175 ppm), and mass spectrometry (molecular ion peak matching M+^+). For crystallographic ambiguities, re-refine data with restraints on bond lengths/angles .
  • Case Study : If NMR suggests a keto-enol tautomer while crystallography shows a single form, perform variable-temperature NMR or DFT calculations to model equilibrium states .

Q. What methodologies are recommended for evaluating the compound’s biological activity, such as TRPV1 antagonism or cytotoxicity?

  • TRPV1 Functional Assay : Use HEK293 cells expressing human TRPV1 channels. Measure Ca2+^{2+} influx inhibition (via Fura-2 AM fluorescence) after capsaicin challenge. IC50_{50} values <10 nM indicate high potency .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HT-29, MDA-MB-231) using MTT assays. Normalize results to non-tumorigenic cells (e.g., spleen cells) to assess selectivity. EC50_{50} values <1 μM suggest therapeutic potential .

Q. How can reaction conditions be optimized to mitigate by-products in multi-step syntheses?

  • By-Product Analysis : Identify impurities via LC-MS or 19F^{19}\text{F} NMR (if fluorinated intermediates are used). Common issues include incomplete trichloroacetone coupling or benzimidazole ring oxidation.
  • Optimization Strategies :
    • Use inert atmospheres (N2_2) to prevent oxidation.
    • Replace NaOH with milder bases (e.g., K2_2CO3_3) to reduce hydrolysis .
    • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Key Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for scalability and reduced reaction times .
  • Characterization : Combine XRD with spectroscopic techniques to address tautomeric ambiguities .
  • Biological Assays : Include positive controls (e.g., capsazepine for TRPV1) and validate cytotoxicity results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.